

Advanced Characterization and Control of Rivaroxaban Process-Related Impurities

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Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

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Executive Summary

Rivaroxaban (Xarelto), a direct Factor Xa inhibitor, presents a complex impurity profile due to its oxazolidinone core and chlorothiophene moiety. This technical guide analyzes the mechanistic origins of critical process-related impurities, including stereochemical isomers, genotoxic precursors, and nitrosamines. It provides actionable control strategies and validated analytical protocols for researchers involved in API process development and quality control.

The Synthetic Landscape & Impurity Ingress

To understand the impurity profile, we must first establish the dominant synthetic route. The industrial convergent synthesis typically involves the coupling of a chiral oxazolidinone amine intermediate with 5-chlorothiophene-2-carbonyl chloride.

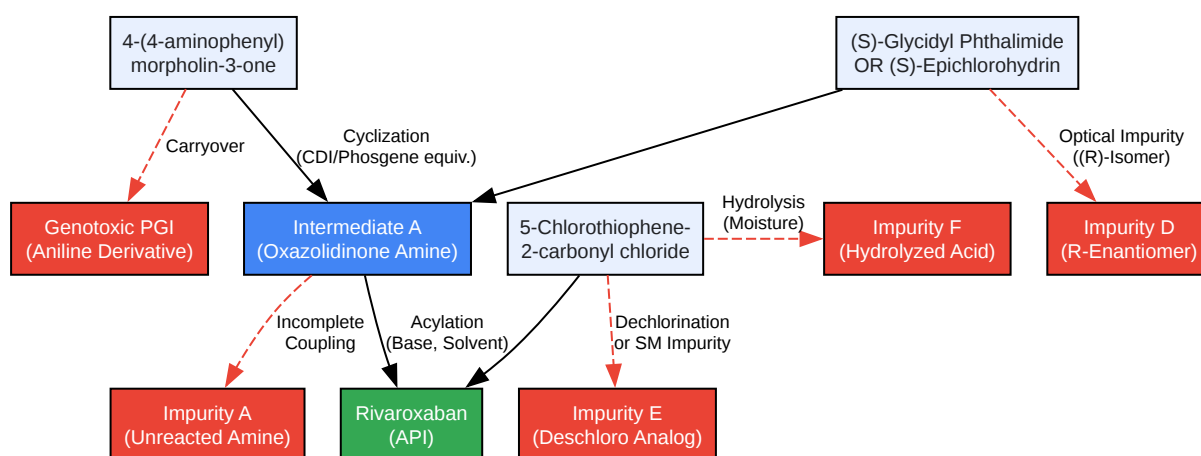
Core Synthetic Pathway (Convergent Route)

- Oxazolidinone Formation: Reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-epichlorohydrin (or (S)-glycidyl phthalimide) to form the chiral intermediate: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (referred to as Intermediate A).

- Amidation: Acylation of Intermediate A with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.

Visualization: Synthesis & Impurity Mapping

The following diagram maps the entry points of critical impurities (EP Impurities A, D, E, and F) against the synthetic flow.



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Figure 1: Critical control points for Rivaroxaban impurities. Impurity D arises from chiral SM purity; Impurity E and F originate from the acid chloride coupling step.

Mechanistic Origins of Critical Impurities

Stereochemical Impurity: The R-Enantiomer (Impurity D)

- Structure: 5-Chloro-N-(((5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl)methyl)-2-thiophenecarboxamide.
- Origin: This is the most critical process impurity. It originates primarily from the optical impurity of the chiral starting material (e.g., (S)-epichlorohydrin containing traces of (R)-epichlorohydrin).

- Mechanism: The formation of the oxazolidinone ring is stereospecific. If the starting epoxide has an enantiomeric excess (ee) of <99.9%, the (R)-isomer will form and carry through to the final API. Racemization can also occur if the cyclization step involves strong bases or high temperatures that promote proton abstraction at the chiral center (C5 of the oxazolidinone).

The Deschloro Impurity (Impurity E)

- Structure: N-((5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl)methyl)-2-thiophenecarboxamide.[1][2]
- Origin:
 - Starting Material Contamination: Presence of thiophene-2-carbonyl chloride in the 5-chlorothiophene-2-carbonyl chloride reagent.
 - Hydrogenolysis: If the synthesis involves any catalytic hydrogenation steps (uncommon in the final step but possible in intermediate purification), the C-Cl bond on the thiophene ring is susceptible to reduction.

Genotoxic Impurities (PGIs) & Nitrosamines

Recent regulatory scrutiny (FDA/EMA) has focused heavily on mutagenic impurities.

- 4-(4-morpholinyl)aniline: A starting material and potential degradant. As an aniline derivative, it carries a structural alert for genotoxicity (AMES positive potential).
- Nitrosamines (NDSRIs): Rivaroxaban contains secondary amine motifs in its degradation pathways or intermediates.[3] If sodium nitrite is used (e.g., in quenching steps) or if nitrates are present in water/solvents, N-Nitroso Rivaroxaban can form.

Control Strategies & Analytical Protocols

HPLC Method for Related Substances

The following method is adapted from validated protocols compatible with USP/EP monographs, utilizing a C18 column to separate the polar morpholine derivatives from the non-polar API.

Table 1: Recommended HPLC Conditions

Parameter	Condition
Column	C18 (e.g., Waters XBridge or Phenomenex Luna), 250 x 4.6 mm, 5 μ m
Mobile Phase A	Buffer: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 - 1.2 mL/min
Detection	UV at 249 nm
Column Temp	40°C
Gradient	0-5 min: 10-20% B; 5-25 min: 20-80% B; 25-30 min: 80% B (Hold)

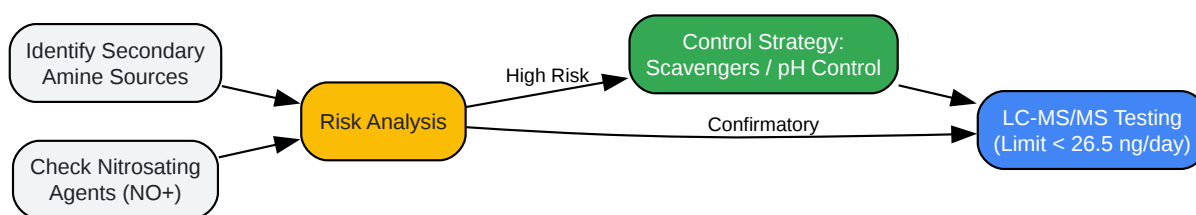
Chiral Separation Protocol (Impurity D Control)

Standard RP-HPLC cannot separate the enantiomers. A polysaccharide-based chiral stationary phase is required.

- Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 μ m).
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1 v/v/v).
- Rationale: The diethylamine acts as a peak tailing suppressor for the basic nitrogen atoms in the morpholine and oxazolidinone rings.

Nitrosamine Risk Assessment Workflow

Given the secondary amine intermediates, a risk assessment is mandatory.



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Figure 2: Decision tree for N-Nitroso Rivaroxaban Impurity (NDSRI) assessment.

Experimental Validation: Purge Factor Determination

To validate the removal of Impurity A (Unreacted Amine) during the final crystallization, the following spike-and-purge study is recommended:

- Spiking: Intentionally dope the crude reaction mixture with 1.0% w/w of Intermediate A.
- Crystallization: Perform the standard workup (typically involving dissolution in Acetic Acid/DMSO and precipitation with water or recrystallization from Acetone/Ethanol).
- Analysis: Analyze the wet cake and dried solid by the HPLC method described in Table 1.
- Calculation:

Target Purge Factor > 100 is required to ensure process robustness.

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